molecular formula C8H5ClF3NO3 B2708337 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid CAS No. 2169086-42-2

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid

Cat. No. B2708337
CAS RN: 2169086-42-2
M. Wt: 255.58
InChI Key: FUSUVCUSOMVOEC-UHFFFAOYSA-N
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Description

“2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 2169086-42-2 . It has a molecular weight of 255.58 and its IUPAC name is 2-chloro-5-(2,2,2-trifluoroethoxy)isonicotinic acid .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClF3NO3/c9-6-1-4 (7 (14)15)5 (2-13-6)16-3-8 (10,11)12/h1-2H,3H2, (H,14,15) .

Scientific Research Applications

Synthetic Applications

  • Esterification of Carboxylic Acids : This compound has been utilized as a reactant in the esterification of carboxylic acids by alcohols, showcasing its role in producing carboxylic esters under mild conditions. Such esters have broad applications in pharmaceuticals, agrochemicals, and material science (Takimoto et al., 1981).

  • Trifluoromethyl-Substituted Pyridine and Quinolinecarboxylic Acids : Research has developed rational strategies for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. These compounds are significant due to their extensive use in medicinal chemistry and as intermediates in organic synthesis (Cottet et al., 2003).

Material Science Applications

  • Hydrogen-Bonding Network : The crystal structure analysis of a related trifluoromethyl pyridine compound has revealed a water-bridged hydrogen-bonding network. Such insights are crucial for designing new materials with specific properties, including porosity, electrical conductivity, or catalytic activity (Ye & Tanski, 2020).

  • Regioexhaustive Functionalization : The concept of regioexhaustive functionalization has been applied to chloro(trifluoromethyl)pyridines, demonstrating the ability to selectively modify chemical structures for the development of novel materials or chemical intermediates (Cottet & Schlosser, 2004).

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives, such as “2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, including “2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid”, have found significant applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c9-6-1-4(7(14)15)5(2-13-6)16-3-8(10,11)12/h1-2H,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSUVCUSOMVOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid

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